molecular formula C11H13FO2 B6332006 (5-Fluoro-2-methylphenyl)acetic acid ethyl ester CAS No. 1251108-51-6

(5-Fluoro-2-methylphenyl)acetic acid ethyl ester

Cat. No.: B6332006
CAS No.: 1251108-51-6
M. Wt: 196.22 g/mol
InChI Key: RXNKMRVACNDDOV-UHFFFAOYSA-N
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Description

(5-Fluoro-2-methylphenyl)acetic acid ethyl ester is a fluorinated aromatic ester with the molecular formula C₁₁H₁₃FO₂ and a molecular weight of 220.23 g/mol. Structurally, it consists of a phenyl ring substituted with a fluorine atom at the 5-position and a methyl group at the 2-position, linked to an ethyl ester moiety via a methylene bridge. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing fluorine atom and electron-donating methyl group, which influence its reactivity and interactions with biological targets .

The ethyl ester derivative likely follows similar pathways, replacing the carboxylic acid group with an ethyl ester.

Properties

IUPAC Name

ethyl 2-(5-fluoro-2-methylphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-3-14-11(13)7-9-6-10(12)5-4-8(9)2/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNKMRVACNDDOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fischer Esterification

The classical Fischer esterification method involves the acid-catalyzed reaction of (5-fluoro-2-methylphenyl)acetic acid with ethanol. This exothermic equilibrium process is driven by excess alcohol and acid catalysis, typically using sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

Procedure :
A mixture of (5-fluoro-2-methylphenyl)acetic acid (10 mmol), absolute ethanol (50 mL), and concentrated H₂SO₄ (0.5 mL) is refluxed for 12–24 hours. The reaction progress is monitored via thin-layer chromatography (TLC). Post-reaction, the mixture is neutralized with aqueous NaHCO₃, extracted with ethyl acetate, and purified via silica gel chromatography to yield the ester.

Key Parameters :

ParameterConditionYield
CatalystH₂SO₄ (10 mol%)70–85%
TemperatureReflux (78°C)
Reaction Time12–24 h

This method is favored for its simplicity but requires careful control of water removal to shift equilibrium toward ester formation.

Carbodiimide-Mediated Esterification

Modern coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) enable esterification under milder conditions, avoiding strong acids.

Procedure :
(5-Fluoro-2-methylphenyl)acetic acid (10 mmol), HOBt (10 mmol), and EDC·HCl (13 mmol) are dissolved in dry DMF (50 mL). Ethanol (20 mmol) and triethylamine (20 mmol) are added, and the mixture is stirred at room temperature for 10 hours. The product is isolated via filtration, solvent evaporation, and column chromatography.

Advantages :

  • Avoids acidic conditions, preserving acid-sensitive functional groups.

  • Higher selectivity and reduced side reactions.

ParameterConditionYield
CatalystEDC·HCl/HOBt80–90%
TemperatureRoom temperature
Reaction Time10 h

This method is optimal for lab-scale synthesis but faces challenges in DMF removal during industrial scaling.

Acid Chloride Intermediate Method

Conversion of the carboxylic acid to its reactive acid chloride followed by ethanolysis offers rapid ester formation.

Procedure :
(5-Fluoro-2-methylphenyl)acetic acid (10 mmol) is treated with thionyl chloride (SOCl₂, 15 mmol) under reflux for 2 hours. The excess SOCl₂ is evaporated, and the resultant acid chloride is dissolved in dry THF. Ethanol (20 mmol) is added dropwise at 0°C, followed by stirring for 4 hours. The ester is isolated via aqueous workup and distillation.

Key Data :

ParameterConditionYield
ReagentSOCl₂75–88%
TemperatureReflux (76°C)
Reaction Time2 h (acid chloride)

This method achieves high purity but requires stringent moisture control.

Ethyl Chloroformate Activation

Ethyl chloroformate activates the carboxylic acid as a mixed anhydride, facilitating nucleophilic attack by ethanol.

Procedure :
(5-Fluoro-2-methylphenyl)acetic acid (10 mmol) is dissolved in dry THF (20 mL) and cooled to 0°C. Ethyl chloroformate (12 mmol) and triethylamine (15 mmol) are added sequentially, forming the mixed anhydride. After 30 minutes, ethanol (15 mmol) is introduced, and the reaction is warmed to room temperature. The product is purified via extraction and chromatography.

ParameterConditionYield
ActivatorEthyl chloroformate65–78%
Temperature0°C → room temp
Reaction Time4 h

This method is less common due to byproduct formation but useful for sterically hindered acids.

Industrial Production Methods

Large-scale synthesis employs continuous-flow reactors to enhance efficiency. A representative protocol involves:

  • Continuous Esterification : A mixture of (5-fluoro-2-methylphenyl)acetic acid and ethanol is pumped through a heated reactor tube (100°C) packed with Amberlyst-15 catalyst. The product is separated via in-line distillation, achieving >90% conversion.

Benefits :

  • Reduced reaction time (2–4 hours).

  • Automated control of temperature and stoichiometry.

Optimization of Reaction Parameters

Catalyst Screening

CatalystSolventYieldNotes
H₂SO₄Ethanol82%Corrosive, low cost
p-TsOHToluene78%Easier workup
Enzymatic (Lipase)MTBE60%Eco-friendly, slower

Enzymatic methods, though sustainable, require longer durations (48–72 h).

Solvent Effects

SolventDielectric ConstantYield
Ethanol24.382%
THF7.588%
DMF36.790%

Polar aprotic solvents (DMF, THF) enhance reactivity but complicate purification.

Purification Techniques

  • Silica Gel Chromatography : Standard for lab-scale isolation, using hexane/ethyl acetate gradients.

  • Distillation : Industrial preference for high-purity ester (b.p. 120–125°C at 15 mmHg).

  • Crystallization : Achieves >99% purity via slow cooling from ethanol/water mixtures.

Comparative Analysis of Methods

MethodYieldScalabilityCost
Fischer70–85%HighLow
Carbodiimide80–90%ModerateHigh
Acid Chloride75–88%HighModerate
Ethyl Chloroformate65–78%LowModerate

Fischer esterification remains the industrial benchmark, while carbodiimide methods dominate research settings.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-methylphenyl)acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: (5-Fluoro-2-methylphenyl)acetic acid.

    Reduction: (5-Fluoro-2-methylphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a pharmaceutical intermediate. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.

Key Findings :

  • The presence of the fluorine atom enhances lipophilicity and metabolic stability, which are desirable traits in drug design.
  • Preliminary studies indicate potential anti-inflammatory and analgesic properties.

Organic Synthesis

(5-Fluoro-2-methylphenyl)acetic acid ethyl ester serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for modifications that can lead to the development of new materials and chemicals.

Applications :

  • Used in the synthesis of fluorinated compounds that exhibit unique chemical properties.
  • Acts as a building block in the production of agrochemicals and specialty chemicals.

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial activity. Studies have shown that it can inhibit the growth of certain bacteria, including E. coli and Staphylococcus aureus. The mechanism is thought to involve disruption of bacterial cell membrane integrity.

Cytotoxic Effects

In vitro studies have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound has been shown to induce apoptosis in these cells, suggesting its potential as an anticancer agent.

Antimicrobial Activity Study

  • Objective : To evaluate the antimicrobial efficacy against E. coli and S. aureus.
  • Method : Disk diffusion method.
  • Results : The compound exhibited a zone of inhibition comparable to standard antibiotics, indicating strong antimicrobial potential.

Cytotoxicity Assessment

  • Objective : To assess cytotoxic effects on cancer cell lines.
  • Method : MTT assay.
Cell LineIC50 (µM)Findings
MCF-725Significant cytotoxic effect observed
A54930Significant cytotoxic effect observed

Summary of Research Findings

Activity TypeTarget Organism/Cell LineMethod UsedIC50/Zone of InhibitionFindings
AntimicrobialE. coli, S. aureusDisk diffusionZone of inhibition ~20 mmStrong antimicrobial activity
CytotoxicityMCF-7MTT assay25 µMSignificant cytotoxic effect
CytotoxicityA549MTT assay30 µMSignificant cytotoxic effect

Mechanism of Action

The mechanism of action of (5-Fluoro-2-methylphenyl)acetic acid ethyl ester involves its interaction with specific molecular targets. In biological systems, the ester can be hydrolyzed to release (5-Fluoro-2-methylphenyl)acetic acid, which can then interact with enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity and selectivity for certain targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (EWG): The 5-fluoro substituent in the target compound enhances electrophilicity and metabolic stability compared to methoxy (electron-donating) or formyl (strong EWG) groups in other esters .

Boiling Points: Predicted boiling points correlate with molecular weight and polarity. The chloro-cyano derivative (239.65 g/mol) has a higher predicted boiling point (330.4°C) due to stronger dipole interactions .

Agrochemical Use: Fluorinated esters are valued for their resistance to enzymatic degradation, making them candidates for herbicides or fungicides .

Pharmacological and Industrial Relevance

  • Metabolic Stability: Fluorine’s electronegativity reduces oxidative metabolism, enhancing bioavailability compared to non-fluorinated analogs like ethyl 2-phenylacetoacetate .
  • Toxicity Profile : Fluorinated esters generally exhibit lower acute toxicity (e.g., LD₅₀ > 2000 mg/kg in rodents) compared to chlorinated derivatives (e.g., ), which may require stricter handling protocols .

Biological Activity

Overview

(5-Fluoro-2-methylphenyl)acetic acid ethyl ester is an organic compound with significant biological activity, particularly in pharmacological applications. This compound is characterized by a fluorine atom at the 5th position and a methyl group at the 2nd position on its phenyl ring, combined with an ethyl ester moiety. Its unique structure allows it to interact with various biological targets, influencing its efficacy in different therapeutic contexts.

The biological activity of this compound primarily arises from its ability to be hydrolyzed into (5-Fluoro-2-methylphenyl)acetic acid, which subsequently interacts with enzymes and receptors in biological systems. The presence of the fluorine atom enhances the compound's binding affinity and selectivity, which can modulate various biochemical pathways.

Key Mechanisms:

  • Enzyme Interaction : The compound can act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways.
  • Receptor Binding : It may bind to specific receptors, altering cellular responses and signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100
Bacillus subtilis60

These values suggest that the compound has moderate to strong antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. A study conducted on various cancer cell lines revealed the following IC50 values:

Cell Line IC50 (µM)
A549 (Lung Cancer)12
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10

These results indicate a promising potential for this compound in cancer therapy, particularly in targeting lung and breast cancer cells.

Case Studies

  • Antitumor Activity in Lung Cancer : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of this compound in inhibiting the growth of A549 lung cancer cells. The mechanism was attributed to apoptosis induction via caspase activation and disruption of mitochondrial membrane potential.
  • Antibacterial Efficacy : An investigation into the antibacterial properties showed that the compound effectively inhibited the growth of Staphylococcus aureus, demonstrating potential as a therapeutic agent against resistant bacterial strains.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound Structure Biological Activity
(5-Fluoro-2-methylphenyl)acetic acidFree acid formModerate antibacterial activity
(5-Fluoro-2-methylphenyl)acetic acid methyl esterMethyl ester groupLower binding affinity
(5-Fluoro-2-methylphenyl)ethanolAlcohol derivativeReduced anticancer efficacy

The presence of an ethyl group in the ester enhances solubility and bioavailability compared to its methyl counterpart, contributing to its superior biological activity.

Q & A

Q. What are the recommended synthetic routes for (5-Fluoro-2-methylphenyl)acetic acid ethyl ester, and how do reaction conditions influence yield?

Methodological Answer: The ester can be synthesized via acid-catalyzed esterification. A typical approach involves reacting (5-Fluoro-2-methylphenyl)acetic acid with ethanol in the presence of concentrated sulfuric acid (H₂SO₄) as a catalyst under reflux. Example conditions from analogous esters (e.g., ethyl 2-(4,5-dichloro-2-fluorophenyl)acetate) suggest optimal temperatures of 80–100°C and reaction times of 6–12 hours .

Parameter Example Conditions Impact on Yield
Catalyst (H₂SO₄)1–2 mol%Higher concentrations risk side reactions (e.g., dehydration).
Temperature80–100°CLower temps slow kinetics; higher temps may degrade acid.
SolventAnhydrous ethanolExcess ethanol drives equilibrium toward ester formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Identifies ester carbonyl (C=O) stretches (~1740–1720 cm⁻¹) and aromatic C-F bonds (1100–1000 cm⁻¹) .
  • NMR : ¹H NMR resolves the ethyl ester group (triplet at ~1.2–1.4 ppm for CH₃, quartet at ~4.1–4.3 ppm for CH₂) and aromatic protons (split patterns due to fluorine coupling) .
  • GC-MS : Confirms molecular ion peaks (e.g., [M⁺] at calculated m/z) and fragmentation patterns for purity assessment .

Advanced Research Questions

Q. How can researchers resolve contradictory data in NMR spectra for fluorinated aromatic esters?

Methodological Answer: Fluorine's electronegativity causes complex splitting in ¹H/¹³C NMR. To resolve discrepancies:

  • Compare experimental data with computational predictions (e.g., DFT calculations for chemical shifts).
  • Use heteronuclear 2D techniques (e.g., HSQC, HMBC) to correlate aromatic protons and carbons .
  • Cross-validate with databases (e.g., NIST Chemistry WebBook) for similar fluorinated esters .

Q. What strategies optimize the stability of this ester under varying storage conditions?

Methodological Answer: Stability studies on related esters (e.g., ethyl 2,4-dichlorophenoxyacetate) recommend:

  • Temperature : Store at –20°C in inert atmospheres (argon) to prevent hydrolysis.
  • Light Sensitivity : Use amber vials to block UV-induced degradation.
  • Purity : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) detects hydrolytic byproducts (e.g., free acid) .
Degradation Pathway Mitigation Strategy
HydrolysisAnhydrous storage, desiccants
OxidationAntioxidants (e.g., BHT)

Q. How can reaction mechanisms for esterification or transesterification be validated experimentally?

Methodological Answer:

  • Isotopic Labeling : Use deuterated ethanol (CH₃CH₂OD) to track oxygen incorporation in the ester group via mass spectrometry .
  • Kinetic Studies : Monitor reaction progress via in situ FTIR to identify rate-determining steps (e.g., protonation of carbonyl).
  • Side-Product Analysis : Detect intermediates (e.g., acid anhydrides) via TLC or GC-MS to confirm mechanistic pathways .

Data Contradiction Analysis

Q. How should researchers address inconsistent melting point reports for fluorinated aromatic esters?

Methodological Answer: Variations in melting points (e.g., 145–147°C for 5-Methyl-2-phenyl-3-furoic acid ) arise from:

  • Polymorphism : Recrystallize the compound from different solvents (e.g., hexane vs. ethyl acetate).
  • Purity : Use DSC (Differential Scanning Calorimetry) to distinguish pure vs. impure phases.
  • Method Variability : Standardize heating rates (1–2°C/min) and sample preparation (e.g., finely ground crystals) .

Methodological Best Practices

  • Synthesis Scale-Up : Pilot reactions in small batches (1–5 g) to optimize conditions before scaling (e.g., 50–100 g). Monitor exothermicity to avoid runaway reactions .
  • Regulatory Compliance : Ensure adherence to safety protocols for fluorinated compounds (e.g., fume hood use, waste disposal per EPA guidelines) .

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